molecular formula C20H18N4OS B2375977 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1052630-73-5

1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2375977
CAS No.: 1052630-73-5
M. Wt: 362.45
InChI Key: IXSDDQZBDDMOJI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives and is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the methyl groups and the benzo[d]thiazol-2-yl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

This compound has garnered interest in scientific research due to its diverse applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: Known for their diverse biological activities.

  • Pyrazole derivatives: Often used in pharmaceuticals and agrochemicals.

By comparing its structure and properties with these similar compounds, researchers can better understand its uniqueness and potential advantages.

Properties

IUPAC Name

1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-12-4-9-17-18(10-12)26-20(22-17)14-5-7-15(8-6-14)21-19(25)16-11-24(3)23-13(16)2/h4-11H,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDDQZBDDMOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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